Cas no 86-79-3 (2-Hydroxycarbazole)

2-Hydroxycarbazole structure
2-Hydroxycarbazole structure
Nome del prodotto:2-Hydroxycarbazole
Numero CAS:86-79-3
MF:C12H9NO
MW:183.205962896347
MDL:MFCD00004962
CID:81731
PubChem ID:93551

2-Hydroxycarbazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Hydroxycarbazole
    • carbazol-2-ol
    • 9H-carbazol-2-ol
    • 2-HYDROXY-9H-CARBAZOLE
    • 2-HYDROXYCARBAZOL (9H-CARBAZOL-2-OL)
    • 2-Carbazolol
    • GWPGDZPXOZATKL-UHFFFAOYSA-N
    • 7-hydroxycarbazole
    • 2-hydroxy carbazole
    • PubChem9945
    • PubChem9949
    • 2-hydroxy-9H-carbazol
    • Oprea1_146166
    • GWPGDZPXOZATKL-UHFFFAOYSA-
    • HMS1719L15
    • SBB056583
    • STL554147
    • OL10010
    • M
    • Carbazol-2-ol (6CI, 7CI, 8CI)
    • 2-Hydroxycarbazol
    • AKOS001079611
    • CS-0046240
    • AS-15921
    • CCRIS 5301
    • EN300-16648
    • BRN 0135859
    • SCHEMBL150279
    • CHEMBL1170901
    • F16106
    • 5-21-04-00005 (Beilstein Handbook Reference)
    • NS00039151
    • EINECS 201-699-7
    • DTXCID50157831
    • DB-021202
    • SY047619
    • SH4E4EQ2YZ
    • MFCD00004962
    • 86-79-3
    • Z56347314
    • 2-Hydroxycarbazole, 97%
    • DTXSID50235340
    • MDL: MFCD00004962
    • Inchi: 1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H
    • Chiave InChI: GWPGDZPXOZATKL-UHFFFAOYSA-N
    • Sorrisi: OC1C=C2NC3C(C2=CC=1)=CC=CC=3
    • BRN: 0135859

Proprietà calcolate

  • Massa esatta: 183.06800
  • Massa monoisotopica: 183.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 218
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 9
  • XLogP3: 3.5
  • Superficie polare topologica: 36

Proprietà sperimentali

  • Colore/forma: Incerto.
  • Densità: 1.362±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 270-273 °C (lit.)
  • Punto di ebollizione: 316.88°C (rough estimate)
  • Punto di infiammabilità: 214.7±21.2 °C
  • Indice di rifrazione: 1.5880 (estimate)
  • Solubilità: Quasi insolubile (0,022 g/l) (25°C),
  • PSA: 36.02000
  • LogP: 3.02670
  • Solubilità: Incerto.
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

2-Hydroxycarbazole Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S37/39
  • RTECS:FE6355000
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • Frasi di rischio:R36/37/38

2-Hydroxycarbazole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Hydroxycarbazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116880-1g
2-Hydroxycarbazole
86-79-3 98%
1g
¥138.00 2024-07-28
Enamine
EN300-16648-2.5g
9H-carbazol-2-ol
86-79-3 95.0%
2.5g
$27.0 2025-03-21
Enamine
EN300-16648-0.25g
9H-carbazol-2-ol
86-79-3 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-16648-10.0g
9H-carbazol-2-ol
86-79-3 95.0%
10.0g
$66.0 2025-03-21
abcr
AB206721-25 g
2-Hydroxycarbazole; 97%
86-79-3
25g
€495.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QD779-1g
2-Hydroxycarbazole
86-79-3 95%
1g
238.0CNY 2021-07-14
TRC
H999925-500mg
2-Hydroxycarbazole
86-79-3
500mg
$ 95.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QD779-50mg
2-Hydroxycarbazole
86-79-3 95%
50mg
45.0CNY 2021-07-14
eNovation Chemicals LLC
Y1197207-5g
2-Hydroxycarbazole
86-79-3 97%
5g
$135 2023-09-01
Enamine
EN300-16648-5.0g
9H-carbazol-2-ol
86-79-3 95.0%
5.0g
$45.0 2025-03-21

2-Hydroxycarbazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Tripotassium phosphate Solvents: Methanol ;  10 h, 30 °C
Riferimento
A photochemical synthesis of 2-hydroxycarbazole
Liu, Rui; et al, Zhejiang Gongye Daxue Xuebao, 2012, 40(4), 405-407

Synthetic Routes 2

Condizioni di reazione
Riferimento
Flash-vacuum pyrolysis of 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones
Banzies, David W. M.; et al, Journal of the Chemical Society, 1986, (9), 1651-4

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  5 h, rt
2.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Benzene ,  Piperidine Solvents: Benzene
2.1 -
Riferimento
Flash-vacuum pyrolysis of 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones
Banzies, David W. M.; et al, Journal of the Chemical Society, 1986, (9), 1651-4

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Dichlorobis(N,N-dimethylformamide-κO)dioxomolybdenum Solvents: Toluene ;  16 h, reflux
Riferimento
Dioxomolybdenum(VI)-catalyzed reductive cyclization of nitroaromatics. Synthesis of carbazoles and indoles
Sanz, Roberto; et al, Advanced Synthesis & Catalysis, 2007, 349, 713-718

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Cuprous iodide (Amberlyst A21-supported) ,  Amberlyst A 21 Solvents: Dimethylformamide ;  48 h, 150 °C
Riferimento
Recyclable copper catalyzed nitrogenation of biphenyl halides: a direct approach to carbazoles
Ou, Yang; et al, Chemical Communications (Cambridge, 2013, 49(33), 3473-3475

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, rt
2.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Palladium Solvents: 2-Ethylhexanol ;  4 h, 180 °C; 180 °C → 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ;  rt; 5 h, rt
Riferimento
Process for obtaining high-purity 2-hydroxycarbazole by treating the impure compound with oxygen-containing solvents and/or halogenated solvents
, Poland, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  18 h, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  5 h, rt
3.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
3.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  reflux
Riferimento
The Pummerer reaction of sulfinyl compounds
de Lucchi, Ottorino; et al, Organic Reactions (Hoboken, 1991, 40,

Synthetic Routes 13

Condizioni di reazione
Riferimento
Procedure for preparing 2-hydroxy-5,6,7,8-tetrahydrocarbazole and its alkali and alkaline earth salts and their use
, Federal Republic of Germany, , ,

Synthetic Routes 14

Condizioni di reazione
Riferimento
Product class 15: carbazoles
Gallagher, P. T., Science of Synthesis, 2001, 10, 693-744

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

2-Hydroxycarbazole Raw materials

2-Hydroxycarbazole Preparation Products

2-Hydroxycarbazole Letteratura correlata

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